molecular formula C16H25NO6 B4039534 4-(3-ethoxyphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid

4-(3-ethoxyphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid

Cat. No.: B4039534
M. Wt: 327.37 g/mol
InChI Key: PHYSKBIDPLYIIC-UHFFFAOYSA-N
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Description

4-(3-ethoxyphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenoxy group substituted with an ethoxy group, attached to a butan-1-amine moiety, and is complexed with oxalic acid. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxyphenoxy)-N,N-dimethylbutan-1-amine typically involves a multi-step process. One common method starts with the preparation of 3-ethoxyphenol, which is then subjected to a nucleophilic substitution reaction with 4-chlorobutan-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution. The resulting intermediate is then reacted with dimethylamine to form the final amine product. The oxalic acid complex is formed by reacting the amine with oxalic acid in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-ethoxyphenoxy)-N,N-dimethylbutan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(3-ethoxyphenoxy)-N,N-dimethylbutan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and studying pharmacokinetics.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-ethoxyphenoxy)-N,N-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of enzymes or receptors. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methoxyphenoxy)-N,N-dimethylbutan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(3-ethoxyphenoxy)-N,N-diethylbutan-1-amine: Similar structure but with diethylamine instead of dimethylamine.

    4-(3-ethoxyphenoxy)-N,N-dimethylpentan-1-amine: Similar structure but with a pentan-1-amine moiety instead of butan-1-amine.

Uniqueness

The uniqueness of 4-(3-ethoxyphenoxy)-N,N-dimethylbutan-1-amine lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The ethoxy group provides a balance between hydrophilicity and lipophilicity, while the dimethylamine moiety offers steric and electronic effects that influence the compound’s interactions with molecular targets.

Properties

IUPAC Name

4-(3-ethoxyphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.C2H2O4/c1-4-16-13-8-7-9-14(12-13)17-11-6-5-10-15(2)3;3-1(4)2(5)6/h7-9,12H,4-6,10-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYSKBIDPLYIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCCN(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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